Pharmacological and Structural Profiling of 4-Benzylpiperidine-1-carboximidamide Sulfate: An Epigenetic Modulator Targeting UHRF1
Pharmacological and Structural Profiling of 4-Benzylpiperidine-1-carboximidamide Sulfate: An Epigenetic Modulator Targeting UHRF1
Executive Summary
The epigenetic landscape of cancer is frequently characterized by aberrant DNA methylation, driven by the overexpression of maintenance machinery such as the Ubiquitin-like, containing PHD and RING finger domains 1 (UHRF1) protein. 4-Benzylpiperidine-1-carboximidamide (BPC) has emerged as a critical chemical probe and potential epidrug that allosterically modulates UHRF1[1]. By targeting the conformational dynamics of UHRF1's histone reader module, BPC disrupts the protein's ability to recognize repressive histone marks, ultimately preventing the recruitment of DNA methyltransferase 1 (DNMT1)[2]. This technical guide provides an in-depth analysis of the chemical properties, allosteric mechanism, and self-validating experimental workflows required to study BPC sulfate in drug development contexts.
Chemical Structure and Physicochemical Properties
The core pharmacophore of BPC consists of a piperidine ring substituted with a lipophilic benzyl group at the 4-position, and a highly basic carboximidamide (guanidine-like) moiety at the 1-position.
Causality in Salt Selection: The free base of BPC possesses a high pKa (~13), making it prone to atmospheric degradation and difficult to formulate for aqueous in vitro assays. To resolve this, researchers utilize the sulfate salt. Because the sulfate anion (
Table 1: Physicochemical Properties of BPC Sulfate (2:1)
| Property | Specification / Value |
| IUPAC Name | 4-benzylpiperidine-1-carboximidamide sulfate (2:1) |
| Chemical Formula | |
| Molar Mass | 532.70 g/mol |
| CAS Registry Number | 59084-01-4 |
| Target Domain | UHRF1 Tandem Tudor Domain (TTD) Groove |
| Primary Mechanism | Allosteric inhibitor of H3K9me3 binding |
Mechanism of Action: Allosteric Disruption of UHRF1
UHRF1 is essential for the maintenance of DNA methylation during the S-phase of the cell cycle. It acts as a bridge between the histone code and DNA methylation by utilizing its Tandem Tudor Domain (TTD) and Plant Homeodomain (PHD) to cooperatively read trimethylated histone H3 at lysine 9 (H3K9me3)[4].
The Mechanistic Causality of BPC: For UHRF1 to bind H3K9me3 with high affinity, the TTD and PHD domains must adopt a "closed" or compact conformation. This state is strictly dependent on a flexible 20-amino acid interdomain linker docking into a specific peptide-binding groove on the TTD[4]. Fragment screening revealed that BPC acts as a competitive antagonist of this intramolecular interaction[1].
When BPC sulfate is introduced, the carboximidamide moiety mimics the basic residues of the linker, binding directly to the TTD groove. By displacing the linker, BPC forces the TTD-PHD module into a dynamic, "open" conformation[4]. This open state lacks the structural cooperativity required to anchor onto H3K9me3. Without this chromatin anchor, UHRF1 fails to efficiently recruit DNMT1 to hemimethylated replication foci, leading to passive DNA demethylation across successive cell divisions[2].
Allosteric disruption of UHRF1-mediated DNMT1 recruitment by BPC sulfate.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the efficacy of BPC sulfate, researchers must employ orthogonal, self-validating assays. The gold standard for measuring allosteric displacement of H3K9me3 by BPC is the Fluorescence Polarization (FP) assay, followed by structural confirmation via Nuclear Magnetic Resonance (NMR)[5].
Protocol A: Synthesis and Formulation of BPC Sulfate
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Guanylation: React 4-benzylpiperidine with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at room temperature.
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Salt Exchange: Isolate the resulting BPC hydrochloride, neutralize with 1M NaOH to yield the free base, and extract into ethyl acetate.
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Sulfate Precipitation: Dissolve the free base in an ethanol/water mixture. Add exactly 0.5 molar equivalents of
. The 2:1 bis(4-benzylpiperidine-1-carboximidamide) sulfate salt will precipitate as a stable white solid[3].
Protocol B: Self-Validating Fluorescence Polarization (FP) Assay
Causality of the Assay: FP measures the rotational speed of a fluorophore. A small FITC-labeled H3K9me3 peptide tumbles rapidly in solution (low polarization). When bound to the massive UHRF1 protein, tumbling slows down (high polarization). If BPC successfully forces the "open" conformation, the FITC-peptide is released, and polarization decreases[4].
Step-by-Step Methodology:
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Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20) to prevent non-specific protein aggregation.
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Establish the Assay Window (Self-Validation Step 1):
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Maximum mP: Incubate 8.0 μM recombinant UHRF1 TTD-PHD with 0.04 μM FITC-H3K9me3(1–25) peptide.
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Minimum mP: Measure 0.04 μM FITC-H3K9me3 alone.
-
Validation: The
must exceed 100 units to ensure a robust dynamic range.
-
-
Control Titrations (Self-Validation Step 2):
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Positive Control: Titrate unlabeled H3K9me3 peptide to confirm reversible displacement.
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Negative Control: Test BPC against a UHRF1 TTD mutant (e.g., a groove-blocking mutation). If BPC reduces FP here, it indicates artifactual quenching, invalidating the run.
-
-
BPC Titration: Add BPC sulfate in a 10-point dose-response curve (0.1 μM to 100 μM). Incubate for 30 minutes at room temperature.
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Readout: Measure FP in a 384-well microplate reader (e.g., BioTek Synergy) using excitation at 485 nm and emission at 528 nm[4].
Self-validating FP workflow for quantifying BPC-mediated H3K9me3 displacement.
Table 2: Quantitative Assay Parameters for UHRF1 Inhibition
| Assay Parameter | Specification | Causality / Purpose |
| FITC-H3K9me3 | 0.04 μM | Kept well below the |
| UHRF1 TTD-PHD | 8.0 μM | Non-saturating fixed concentration to establish a robust baseline polarization window[4]. |
| BPC Titration Range | 0.1 μM to 100 μM | Covers the expected dynamic range for fragment-like small molecule inhibitors. |
| Orthogonal Validation | Tracks Chemical Shift Perturbations (CSPs) to prove BPC binds specifically to the TTD groove[5]. |
Therapeutic Implications in Oncology
The identification of BPC sulfate represents a paradigm shift in pharmacoepigenetics. Historically, targeting the SRA domain of UHRF1 or directly inhibiting DNMT1 (e.g., via Decitabine) has been the primary approach to reversing aberrant DNA methylation. However, BPC proves that the epigenetic reading function of UHRF1 can be allosterically drugged[1]. By preventing the TTD-PHD module from adopting its closed conformation, BPC effectively uncouples the histone code from DNA methylation machinery. This targeted hypomethylation strategy holds significant promise for the reactivation of silenced Tumor Suppressor Genes (TSGs) in various malignancies, offering a highly specific avenue for future antineoplastic drug development[2].
References
-
Conformational dynamics of the TTD-PHD histone reader module of the UHRF1 epigenetic regulator reveals multiple histone-binding states, allosteric regulation, and druggability Source: Journal of Biological Chemistry / PubMed (NIH) URL:[Link]
-
Natural and Synthetic Anticancer Epidrugs Targeting the Epigenetic Integrator UHRF1 Source: MDPI URL:[Link]
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5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer Source: Frontiers URL:[Link]
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Alternative splicing and allosteric regulation modulate the chromatin binding of UHRF1 Source: Nucleic Acids Research / Oxford Academic URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer [frontiersin.org]
- 3. 4-苄基哌啶化合物 – 960化工网 [m.chem960.com]
- 4. Conformational dynamics of the TTD-PHD histone reader module of the UHRF1 epigenetic regulator reveals multiple histone-binding states, allosteric regulation, and druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
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